Teuclatriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Teuclatriol is a guaiane sesquiterpene, a type of naturally occurring organic compound. It is primarily isolated from the plant Salvia mirzayanii, which is native to Iran. This compound has garnered attention due to its significant biological activities, including immunoinhibitory and anti-inflammatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of teuclatriol typically involves several steps, starting from simpler organic molecules. One common method is the bioactivity-guided fractionation of plant extracts. The crude extract of Salvia mirzayanii is fractionated using different solvents, and the fractions are subjected to further purification using techniques like gravity column chromatography and preparative thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis methods in the future.

Análisis De Reacciones Químicas

Types of Reactions: Teuclatriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the steric hindrance around the molecule .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Teuclatriol has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.

Biology: Its immunoinhibitory properties make it a valuable tool for studying immune response mechanisms.

Mecanismo De Acción

Teuclatriol exerts its effects primarily through the inhibition of nuclear factor-kappa B (NF-κB) activation. NF-κB is a pivotal transcription factor involved in inflammatory processes. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and other mediators . This mechanism is particularly relevant in its immunoinhibitory and anti-inflammatory activities.

Comparación Con Compuestos Similares

Orientalol-F: Another guaiane sesquiterpene with similar biological activities.

Artemisinin: A sesquiterpene lactone known for its antimalarial properties.

Parthenolide: A sesquiterpene lactone with anti-inflammatory and anticancer activities.

Uniqueness: Teuclatriol is unique due to its specific molecular structure, which lacks the methylene-γ-lactone function commonly found in other sesquiterpenes. This structural difference contributes to its distinct biological activities and makes it a valuable compound for further research .

Actividad Biológica

Teuclatriol, a sesquiterpene compound derived from Salvia mirzayanii, has garnered attention for its notable biological activities, particularly its anti-inflammatory and immunomodulatory effects. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant data.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 152110-17-3 |

| Molecular Formula | C₁₅H₂₈O₃ |

| Molecular Weight | 256.381 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 382.1 ± 37.0 °C at 760 mmHg |

| Flash Point | 174.2 ± 21.1 °C |

This compound exhibits significant biological activity primarily through its inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses.

- Inhibition of NF-κB Activation : this compound has been shown to reduce NF-κB activation in LPS-stimulated human monocytic THP-1 cells at concentrations of 312 µM and higher. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α .

- Impact on Cytokine Production : The compound reduces TNF-α secretion in a dose-dependent manner, which is vital in mitigating inflammatory responses . In studies involving human umbilical vein endothelial cells (HUVEC), this compound also decreased the expression levels of monocyte chemoattractant protein (MCP)-1 and toll-like receptor (TLR)2, further indicating its anti-inflammatory potential .

- Immunomodulatory Effects : this compound has demonstrated immunoinhibitory effects on activated peripheral blood lymphocytes (PBLs), with an IC50 value of approximately 72.8 µg/ml, suggesting its potential as an immunomodulatory agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential:

- Study on NF-κB Inhibition : A study published in the Journal of Ethnopharmacology reported that this compound significantly inhibited NF-κB signaling pathways in macrophage-like THP-1 cells, validating traditional uses of Salvia mirzayanii for treating inflammatory conditions .

- Anti-Proliferative Effects : In vitro experiments revealed that this compound exhibited anti-proliferative effects on human activated PBLs, highlighting its potential application in immune-related disorders .

- Inflammatory Gene Expression : Research indicated that treatment with this compound resulted in lower mRNA levels of inflammatory markers in HUVECs, supporting its role in reducing inflammation at the cellular level .

Summary of Findings

The biological activity of this compound underscores its potential therapeutic applications, particularly in managing inflammatory diseases and modulating immune responses. The following table summarizes key findings from various studies:

Propiedades

IUPAC Name |

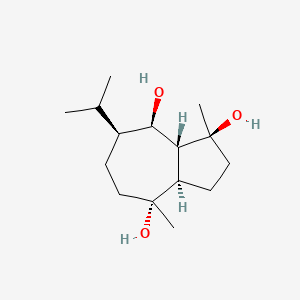

(1S,3aR,4R,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQOZINRAFPQEX-QFEQQRJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of teuclatriol and what are its potential therapeutic benefits?

A1: this compound is a guaiane sesquiterpene primarily isolated from Salvia mirzayanii, a plant native to Iran. [] This compound has demonstrated significant anti-proliferative effects on activated human peripheral blood lymphocytes, suggesting its potential as an immunomodulatory agent. [] Further research highlights its potential for treating inflammatory diseases due to its ability to inhibit nuclear factor-κB (NF-κB) activation, a key regulator of the inflammatory response. []

Q2: What is the mechanism of action of this compound in exerting its immunomodulatory effects?

A2: While this compound exhibits promising immunomodulatory activity, its precise mechanism of action remains to be fully elucidated. Research suggests that it can inhibit the activation of NF-κB, [] a transcription factor playing a crucial role in immune and inflammatory responses. By suppressing NF-κB activation, this compound might downregulate the expression of pro-inflammatory cytokines and mediators, ultimately leading to reduced inflammation. Further investigation is necessary to fully understand the molecular targets and signaling pathways modulated by this compound.

Q3: What is the chemical structure of this compound and how is it characterized?

A3: this compound is characterized as a guaiane sesquiterpene. [] Its molecular formula is C15H26O3 and its molecular weight is 254.36 g/mol. [] The structure of this compound has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, ] These techniques provide detailed information about the compound's functional groups and connectivity, enabling its unambiguous identification.

Q4: Has this compound demonstrated antiviral activity against any specific viruses?

A4: Yes, research has shown promising antiviral activity of this compound against Herpes Simplex Virus type 1 (HSV-1). [] In a study screening various plant extracts and their isolated compounds, this compound displayed significant antiviral activity against HSV-1 with an IC50 value of 4.89 ± 0.061 mM. [] This finding highlights the potential of this compound as a lead compound for developing novel antiviral therapies.

Q5: Are there any other plants besides Salvia mirzayanii that have been found to contain this compound?

A5: Yes, in addition to Salvia mirzayanii, this compound has been identified in other plant species as well. This includes Cleome droserifolia, [] Acori Calami Rhizoma, [] and Acorus calamus. [] The presence of this compound in diverse plant species suggests its potential ecological role and underlines the importance of exploring natural sources for novel bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.